2(5H)-Thiazolone, 4-(1-methylhydrazino)-
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Overview
Description
2(5H)-Thiazolone, 4-(1-methylhydrazino)- is a heterocyclic compound with a thiazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the 1-methylhydrazino group adds unique reactivity and functionality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazolone ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Thiazolone, 4-(1-methylhydrazino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.
Substitution: The 1-methylhydrazino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolones. These products can have different properties and applications based on their chemical structure.
Scientific Research Applications
2(5H)-Thiazolone, 4-(1-methylhydrazino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2(5H)-Thiazolone, 4-(1-methylhydrazino)- involves its interaction with various molecular targets. The 1-methylhydrazino group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylhydrazino)-7-nitrobenzofurazan
- 1-(4-Methoxybenzyl)-1-methylhydrazine
- 1-(2,5-Dimethoxybenzyl)-1-methylhydrazine
Uniqueness
2(5H)-Thiazolone, 4-(1-methylhydrazino)- is unique due to its thiazolone core structure combined with the 1-methylhydrazino group This combination imparts distinct reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
34551-16-1 |
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Molecular Formula |
C4H7N3OS |
Molecular Weight |
145.19 g/mol |
IUPAC Name |
4-[amino(methyl)amino]-5H-1,3-thiazol-2-one |
InChI |
InChI=1S/C4H7N3OS/c1-7(5)3-2-9-4(8)6-3/h2,5H2,1H3 |
InChI Key |
KNJCTFZVIQWGDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=O)SC1)N |
Origin of Product |
United States |
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